(R)-1-Benzyl-3-chloro-piperidine

Descripción general

Descripción

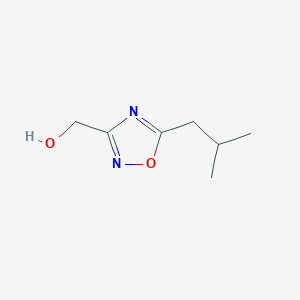

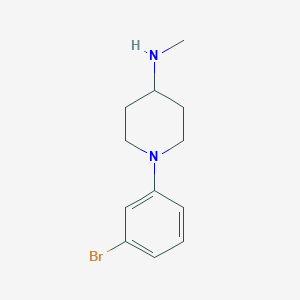

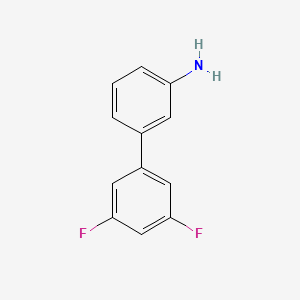

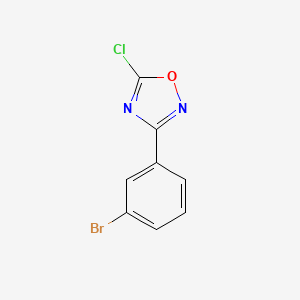

“(3R)-1-Benzyl-3-chloropiperidine” is a chemical compound with the molecular formula C12H16ClN . It has a molecular weight of 209.72 . The IUPAC name for this compound is (3R)-1-benzyl-3-chloropiperidine .

Synthesis Analysis

The synthesis of “(3R)-1-Benzyl-3-chloropiperidine” can be achieved from (S)-(-)-1-Benzyl-2-pyrrolidinemethanol . There are reportedly 4 synthetic routes available for this process .Molecular Structure Analysis

The molecular structure of “(3R)-1-Benzyl-3-chloropiperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3rd position with a chlorine atom and at the 1st position with a benzyl group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- (3R)-1-Benzyl-3-chloropiperidine compounds are synthesized through Cu(II)-promoted one-pot intramolecular chloroamination, followed by rearrangement. This process was studied in detail, confirming the structure through NMR and X-ray diffraction experiments (Li et al., 2013).

Photolysis Studies

- The photolysis of hindered N-Chloroamines, including variants of chloropiperidines, has been investigated using ESR spectrometry. This study contributes to understanding the formation of amino radicals and their interactions with oxygen, providing insights into the chemical behavior of these compounds (Toda et al., 1972).

Anticancer Research

- Bis-3-chloropiperidines containing rigid aromatic linker structures exhibit marked cytotoxicity towards pancreatic cancer cells. The study reveals the relationship between the arrangement of reactive units and DNA alkylating activity, indicating potential in cancer treatment (Helbing et al., 2020).

- Another study demonstrated that bis-3-chloropiperidines alkylate nucleobases and induce DNA strand cleavage, with potential as anticancer agents. Their ability to inhibit essential DNA-processing proteins, such as topoisomerase IIα, was highlighted (Sosic et al., 2017).

Catalytic Activities

- Research on chiral amino alcohol ligands anchored to polystyrene resins included studies on compounds related to chloropiperidines. These studies contribute to the understanding of catalytic ligands in enantioselective chemical reactions, important in pharmaceutical and synthetic chemistry (Vidal‐Ferran et al., 1998).

Stereochemistry and Reactivity

- The chirality of 3-chloropiperidines influences their reactivity and cytotoxicity, offering insights into molecular mechanisms beyond direct DNA damage. This study emphasizes the role of stereochemistry in developing anticancer agents (Carraro et al., 2019).

Synthesis Methods

- Various synthesis methods have been developed for substituted 3-chloropiperidines, contributing to the field of organic chemistry and enhancing the understanding of chemical properties and applications of these compounds (Boev et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(3R)-1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735223 | |

| Record name | (3R)-1-Benzyl-3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240132-25-6 | |

| Record name | (3R)-1-Benzyl-3-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[4-(Difluoromethoxy)phenyl]benzeneethanamine](/img/structure/B1511623.png)